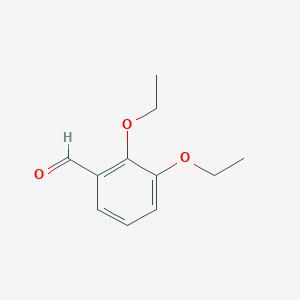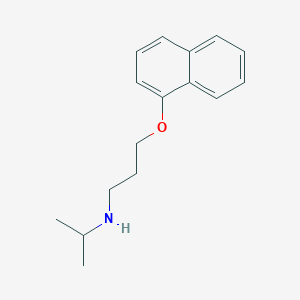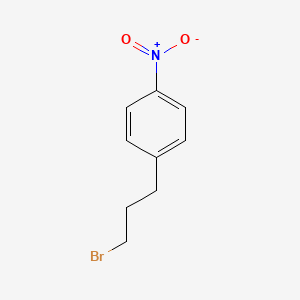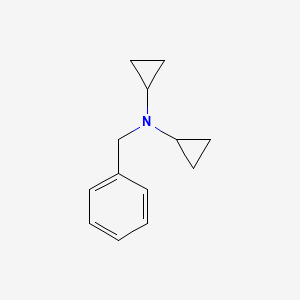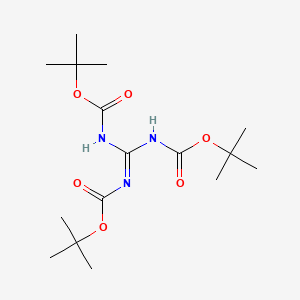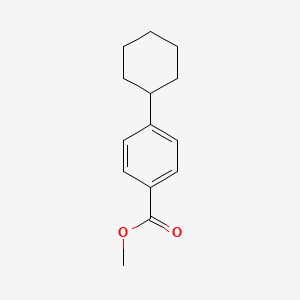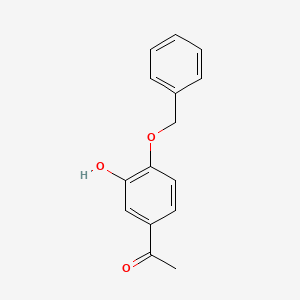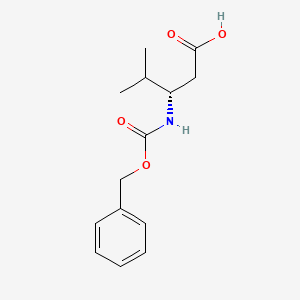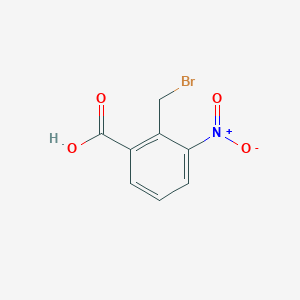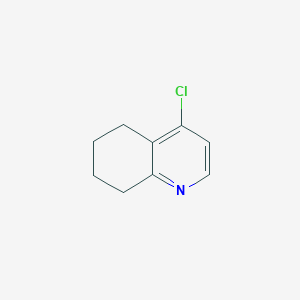
2-(2-Chlorophenyl)acetaldehyde
描述
2-(2-Chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H7ClO. It is characterized by the presence of a chlorophenyl group attached to an acetaldehyde moiety. This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)acetaldehyde can be synthesized through several methods. One common route involves the reduction of 2-(2-chlorophenyl)acetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the oxidation of 2-(2-chlorophenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-(2-chlorophenyl)acetonitrile. This process typically employs a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Types of Reactions:
Oxidation: this compound can be oxidized to 2-(2-chlorophenyl)acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-(2-chlorophenyl)ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) for hydrogenation reactions.
Major Products Formed:
Oxidation: 2-(2-Chlorophenyl)acetic acid.
Reduction: 2-(2-Chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chlorophenyl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)acetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
相似化合物的比较
2-(2-Bromophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(2-Chlorophenyl)ethanol: The alcohol analog of 2-(2-Chlorophenyl)acetaldehyde.
2-(2-Chlorophenyl)acetic acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to its specific reactivity as an aldehyde and the presence of a chlorophenyl group, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules .
属性
IUPAC Name |
2-(2-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLKDYQFUMXRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464001 | |
| Record name | 2-(2-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-63-2 | |
| Record name | 2-(2-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
